molecular formula C7H4ClF2NO B2433671 (NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine CAS No. 2055296-76-7

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine

Cat. No. B2433671
CAS RN: 2055296-76-7
M. Wt: 191.56
InChI Key: LQXCEZXDTXPKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine” is a chemical compound with a molecular weight of 191.56 . It contains a chloro group (Cl), two fluoro groups (F), a methylidene group (=CH), and a hydroxylamine group (NH2OH). The presence of these groups can give the compound certain properties and reactivity.

Scientific Research Applications

Biologic Activity and Applications

Hydroxylamine exhibits biologic activity and has been studied for its effects on cellular enzymes, viruses, and certain tumors. It's a product of normal cellular metabolism but also serves as a potent mutagen in vitro. Interestingly, despite its mutagenic potential, hydroxylamine hasn't shown carcinogenic capabilities but has demonstrated carcinostatic activity against some tumors in animal models. Additionally, it can inactivate or inhibit various cellular enzymes and some viruses in vitro, indicating its potential application in medical research and treatment strategies. However, it's also a skin irritant and sensitizer, causing dermatitis and eye corrosion, and exposure can lead to methemoglobinemia and sulfhemoglobinemia, highlighting the need for careful handling and consideration in potential therapeutic applications (Gross, 1985).

Nitrogen Cycle and Environmental Applications

Hydroxylamine is known to be an intermediate in the nitrogen cycle, particularly in the metabolism of aerobic ammonium oxidizing bacteria, archaea, and bacteria. This intermediate plays a crucial role in the conversion of hydroxylamine to nitrite, with recent evidence suggesting that the actual product of this conversion is nitric oxide (NO), followed by further conversion to nitrite by an unknown enzyme. Hydroxylamine is significant in nitrogen losses in the form of NO and N2O emissions from these microorganisms and plays a role in inhibiting nitrite oxidizing bacteria. Understanding the role of hydroxylamine in the nitrogen cycle and its impact on microbial interactions within microbial communities and engineered systems can have important implications for environmental management and agricultural practices (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Antioxidant and Synthetic Applications

Isoxazolone derivatives, which include hydroxylamine, exhibit significant biological and medicinal properties and serve as intermediates for the synthesis of various heterocycles. These derivatives undergo chemical transformations and have been synthesized through environmentally friendly procedures, suggesting their potential use in the development of new drugs or therapeutic agents. The synthesis and antioxidant evaluation of these compounds are crucial for expanding the repertoire of bioactive compounds with potential medical applications (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCEZXDTXPKMX-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NO)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine

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